![molecular formula C11H16OS B14436388 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione CAS No. 75503-13-8](/img/structure/B14436388.png)
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethylbicyclo[221]heptane-2-one-5-thione is a bicyclic compound with a unique structure that includes a thioketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which converts the carbonyl groups into thiocarbonyl groups under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling sulfur-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with thioketone-containing substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione involves its interaction with various molecular targets. The thioketone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: Similar structure but with carbonyl groups instead of thioketone.
6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: Another bicyclic diketone with bromine substituents.
Uniqueness
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione is unique due to the presence of the thioketone group, which imparts different chemical reactivity compared to its diketone analogs. This makes it valuable for specific applications where thioketone functionality is desired .
Propriétés
Numéro CAS |
75503-13-8 |
|---|---|
Formule moléculaire |
C11H16OS |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-5-sulfanylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16OS/c1-10(2)7-5-6(8(10)12)11(3,4)9(7)13/h6-7H,5H2,1-4H3 |
Clé InChI |
CZRRUXOKFFFXRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC(C1=O)C(C2=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


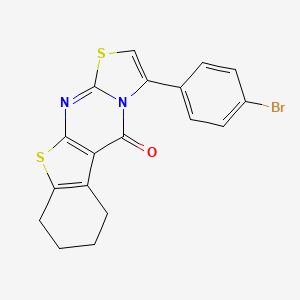
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
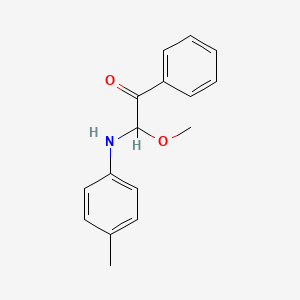

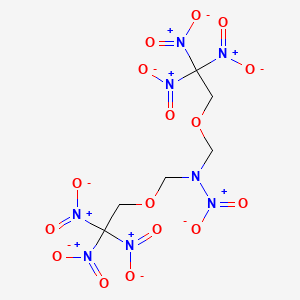
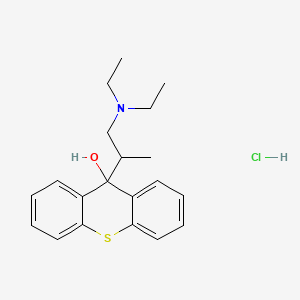
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)


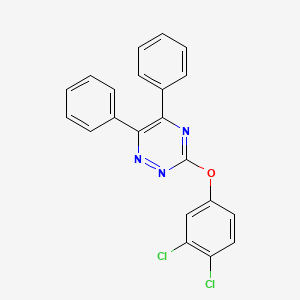

![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)


